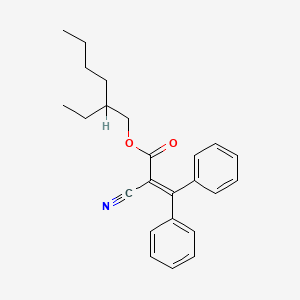
辛酸辛酯
概述
描述
Octocrylene is an organic compound widely used in sunscreens and cosmetics. It is an ester formed by the Knoevenagel condensation of 2-ethylhexyl cyanoacetate with benzophenone . This compound is a viscous, oily liquid that is clear and colorless. Its primary function is to absorb ultraviolet B (UVB) and short-wave ultraviolet A (UVA) rays, protecting the skin from direct DNA damage .
科学研究应用
辛酸辛酯在科学研究中具有多种用途:
化学: 它用作各种化学配方中的紫外线吸收剂,以防止紫外线辐射。
生物学: 研究表明它具有潜在的内分泌干扰作用,以及对海洋生物,如珊瑚和鱼类的影响
5. 作用机理
辛酸辛酯通过分子中丙烯酸部分的扩展共轭吸收UVB和短波UVA射线 。这种吸收通过将紫外线辐射以热量的形式消散来防止直接的DNA损伤。 分子中的乙基己醇部分增加了润肤性和防水性 。 辛酸辛酯可以渗透皮肤,在照射下作为光敏剂,增加自由基的产生 。
类似化合物:
阿伏苯宗: 另一种常见的防晒霜成分,可以吸收UVA射线。
奥克立林: 吸收UVB和UVA射线,但对其对环境的影响表示担忧。
二甲苯甲酰胺: 吸收UVB射线,通常与其他紫外线过滤剂一起使用。
辛酸辛酯的独特性: 辛酸辛酯的独特性在于它能够吸收UVB和短波UVA射线,提供广谱保护 。 它还具有润肤性能,使其成为各种化妆品配方的宝贵成分 。
作用机制
Target of Action
Octocrylene primarily targets the skin, where it acts as a UV absorber . It is a common ingredient in sunscreens and anti-aging creams . It protects the skin from UV rays, which can cause sunburns and skin cancer .
Mode of Action
Octocrylene absorbs UVB radiation and short UVA wavelengths . It resides on the skin surface as a film, transforming the harmful UV energy into harmless forms of energy and preventing the UV photons from entering into the skin . This ability to neutralize UV radiation dissipated by sunlight minimizes skin damage from prolonged sun exposure .
Biochemical Pathways
Octocrylene can penetrate into the skin where it acts as a photosensitizer, resulting in an increased production of free radicals under illumination . It may also pass through the skin, into the bloodstream, eventually being metabolized and excreted in urine in the form of its metabolites . A study found that octocrylene accumulates in corals in the form of fatty acid conjugates, which trigger mitochondrial dysfunction .
Pharmacokinetics
Octocrylene demonstrates notable values for numerous ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics . It might readily replicate the pharmacokinetic characteristics of the calcitriol natural ligand and disrupt vitamin D synthesis .
Result of Action
The molecular and cellular effects of Octocrylene’s action include the production of free radicals, disruption of normal vitamin D synthesis, and potential endocrine disruption . It has also been suggested to potentially affect transcription of genes in the zebra fish’s brain and liver .
Action Environment
Environmental factors significantly influence Octocrylene’s action, efficacy, and stability. It is recurrently released into the environment from different sources . It has low solubility in water, is resistant to photodegradation, and has good adsorption to organic matter . Furthermore, it has bioaccumulation potential in animals, is persistent in water, and has low degradability in soil . These environmental factors can influence its action and potential toxicity in various organisms .
生化分析
Biochemical Properties
Octocrylene plays a significant role in biochemical reactions, particularly in the context of its interaction with UV radiation. The extended conjugation of the acrylate portion of the molecule allows it to absorb UVB and short-wave UVA rays, protecting the skin from direct DNA damage . Octocrylene can penetrate the skin and act as a photosensitizer, leading to the production of free radicals under illumination . It interacts with various biomolecules, including proteins and enzymes, by forming fatty acid conjugates that can trigger mitochondrial dysfunction in coral .
Cellular Effects
Octocrylene has been shown to affect various types of cells and cellular processes. It can penetrate the skin and enter the bloodstream, where it is metabolized and excreted in urine . In coral, octocrylene accumulates in the form of fatty acid conjugates, leading to mitochondrial dysfunction . Additionally, octocrylene has been found to cause oxidative stress and genotoxicity in mollusks, as well as changes in cell division in microalgae . These effects suggest that octocrylene can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of octocrylene involves its ability to absorb UV radiation and convert it into less harmful forms of energy. This process helps protect the skin from UV-induced damage . Octocrylene can also act as a photosensitizer, leading to the production of reactive oxygen species (ROS) under UV exposure . These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, octocrylene can undergo a retro-aldol condensation to form benzophenone, which has been shown to accumulate in commercial cosmetics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octocrylene can change over time. Studies have shown that octocrylene can degrade and transform into other compounds through microbial activity . For example, Mycobacterium agri has been found to degrade octocrylene, resulting in a decrease in its concentration over time . The stability and degradation of octocrylene can influence its long-term effects on cellular function, as observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of octocrylene vary with different dosages in animal models. At environmentally relevant concentrations, octocrylene has been shown to cause behavioral and physiological changes in microcrustaceans, reproductive toxicity, endocrine disruption, and malformation in fish . High doses of octocrylene can lead to lipid peroxidation and oxidative stress in soil organisms . These findings highlight the importance of understanding the dosage-dependent effects of octocrylene to assess its safety and potential risks.
Metabolic Pathways
Octocrylene is involved in various metabolic pathways, including its degradation and transformation by microorganisms. Studies have identified several urinary metabolites of octocrylene in humans, such as 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate, 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate, and 2-cyano-3,3-diphenylacrylic acid . These metabolites are excreted with biphasic elimination kinetics, indicating the involvement of multiple metabolic pathways in the processing of octocrylene.
Transport and Distribution
Octocrylene is transported and distributed within cells and tissues through various mechanisms. It can penetrate the skin and enter the bloodstream, where it is distributed to different tissues . In coral, octocrylene accumulates in the form of fatty acid conjugates, leading to mitochondrial dysfunction . The transport and distribution of octocrylene are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of octocrylene can impact its activity and function. Octocrylene has been shown to accumulate in the mitochondria of coral cells, leading to mitochondrial dysfunction . This localization is likely influenced by targeting signals and post-translational modifications that direct octocrylene to specific cellular compartments. Understanding the subcellular localization of octocrylene is crucial for elucidating its mechanisms of action and potential effects on cellular function.
准备方法
合成路线和反应条件: 辛酸辛酯是通过Knoevenagel缩合反应合成的。 该反应涉及在碱性催化剂存在下,2-乙基己基氰基乙酸酯与二苯甲酮的缩合 。 反应条件通常包括在合适的溶剂中,如甲苯或环己烷中,回流混合物 。
工业生产方法: 在工业环境中,辛酸辛酯以异辛基氰基乙酸酯和二苯甲酮为原料生产。 该反应在回流条件下由脱水剂催化,以达到高产率和高纯度 。 另一种方法是使用氰基乙酸异辛酯进行酯化,然后在弱碱催化剂存在下与二苯甲酮进行缩合反应 。
化学反应分析
相似化合物的比较
Avobenzone: Another common sunscreen ingredient that absorbs UVA rays.
Oxybenzone: Absorbs UVB and UVA rays but has raised concerns about its environmental impact.
Homosalate: Absorbs UVB rays and is often used in combination with other UV filters.
Uniqueness of Octocrylene: Octocrylene is unique due to its ability to absorb both UVB and short-wave UVA rays, providing broad-spectrum protection . Its emollient properties also make it a valuable ingredient in various cosmetic formulations .
属性
IUPAC Name |
2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19H,3-5,12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJSMJQBSVNSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025299 | |
| Record name | 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Octocrylene is an effective oil soluble liquid UV‐B filter. It has excellent dissolving properties for crystalline UV filters. Due to its outstanding photostability it is used as photostabilizer. Conjugated acrylate portion absorbs UVB and short-wave UVA (ultraviolet) rays with wavelengths in the range of 280-320 nm which protects the skin from direct DNA damage. The ethylhexanol portion is a fatty alcohol, which functions as an emollient due to it's hydrophobicity. | |
| Record name | Octocrylene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6197-30-4 | |
| Record name | Octocrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6197-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octocrylene [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006197304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octocrylene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octocrilene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTOCRYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A68WGF6WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Octocrylene functions as a chemical UV filter, primarily absorbing UVB radiation and short UVA wavelengths [, , ]. Unlike physical blockers like titanium dioxide or zinc oxide, which reflect UV rays, octocrylene absorbs them and converts the energy into less harmful heat, preventing damage to the skin [, ].
A: Yes, research shows that octocrylene can accumulate in marine organisms. A study found octocrylene to be the most frequently detected chemical in cod liver, followed by oxybenzone, raising concerns about potential consequences for marine life and human consumption of seafood [].
A: Octocrylene's molecular formula is C24H27NO2, and its molecular weight is 361.47 g/mol [].
A: Several spectroscopic techniques are employed for octocrylene characterization, including:* UV-Vis Spectroscopy: Used to assess the absorption properties of octocrylene in the UV-Vis range, particularly its effectiveness in absorbing UVB and short UVA wavelengths [, , , ].* NMR Spectroscopy: Provides structural information about the molecule, elucidating its connectivity and confirming its chemical structure [].* Mass Spectrometry: Used to determine the molecular weight of octocrylene and identify its fragments, which is helpful in degradation studies [].* FTIR Spectroscopy: Analyzes the functional groups present in octocrylene, confirming the presence of specific chemical bonds within the molecule [].
A: Octocrylene is known to stabilize avobenzone, another common UV filter that is prone to degradation under UV exposure [, ]. This synergistic effect allows for broader UV protection and a higher SPF rating in sunscreen products.
A: There is limited research on any inherent catalytic properties of octocrylene. Its primary function, as documented in the provided literature, revolves around its UV absorption capabilities for photoprotection [, , ].
A: Yes, computational studies have provided valuable insights into octocrylene's properties. For instance, QM/MM simulations have been employed to unravel the excited-state relaxation mechanism of a truncated octocrylene model (methyl 2-cyano-3,3-diphenylacrylate), shedding light on its photostability [].
A: Research on octocrylene-inspired compounds, where structural modifications were introduced, revealed varying levels of UVA and UVB protection []. This suggests that specific structural features are crucial for optimal UV filtering activity.
A: Research suggests that incorporating antioxidants like vitamin E (α-tocopherol) or botanical extracts (e.g., green tea, cactus extract) can enhance the photostability of octocrylene in sunscreen formulations [, ]. Encapsulating octocrylene in solid lipid nanoparticles (SLNs) has also been explored as a means to improve its stability and control its release, potentially leading to longer-lasting UV protection [, ].
A: The safety of octocrylene is under constant evaluation by regulatory agencies such as the European Chemical Agency (ECHA) and the US Food and Drug Administration (FDA) []. These agencies review scientific data to determine safe concentration limits and potential risks associated with octocrylene exposure [, ].
A: Yes, studies have confirmed that octocrylene is absorbed into systemic circulation following topical application of sunscreens [, ]. Importantly, research has shown that plasma concentrations of octocrylene can surpass the FDA threshold of 0.5 ng/mL, which triggers the need for additional safety studies [, ].
A: In vitro SPF testing using spectrophotometry is widely used to determine the SPF value of sunscreen formulations containing octocrylene [, , , ]. This method allows researchers to measure the UV absorbance of the formulation and calculate its ability to protect against UVB radiation.
ANone: The current scientific literature does not provide evidence of resistance developing to octocrylene's UV-filtering mechanism.
ANone: While generally considered safe for topical use in cosmetics and sunscreens, some concerns regarding octocrylene have been raised:
- Allergic Reactions: Although less common than photoallergy, contact allergy to octocrylene, mainly in children, has been reported [, , , , ].
- Photoallergic Reactions: Octocrylene is a known photoallergen, meaning it can trigger allergic reactions when exposed to sunlight [, , , ]. This is often observed in individuals with a history of photoallergy to ketoprofen, a non-steroidal anti-inflammatory drug [, , ].
- Endocrine Disruption: Research is ongoing to assess octocrylene's potential for endocrine disruption, as it has been detected in aquatic environments, raising concerns about its impact on marine organisms and potentially humans [, ].
- Benzophenone Formation: A study revealed that benzophenone, a potential carcinogen, can form as a degradation product of octocrylene in sunscreen products, raising concerns about unintended exposure to this compound [].
A: Yes, like some other sunscreen ingredients, octocrylene has been identified as a potential threat to coral reefs [, , ]. Studies have detected octocrylene in coral reef ecosystems, and research suggests it may contribute to coral bleaching and negatively impact coral health.
A: Research indicates that SLNs show promise as a delivery system for octocrylene in sunscreens. Encapsulating octocrylene in SLNs has been shown to enhance its stability and potentially allow for controlled release, leading to improved and longer-lasting UV protection [, ].
A: While research has explored the presence and accumulation of octocrylene in biological samples [, , ], there are no established biomarkers specifically for octocrylene exposure or its effects at this time.
A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is routinely used for the separation and quantification of octocrylene in different matrices [, , , ]. The choice of detector often depends on the complexity of the sample and the desired sensitivity. For example:
- HPLC-DAD: High-Performance Liquid Chromatography coupled with a Diode Array Detector is frequently used to quantify octocrylene in sunscreen products and environmental samples [, , ]. This method allows for the simultaneous detection of octocrylene and other UV filters based on their unique UV-Vis absorption spectra.
- LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry offers high sensitivity and selectivity for octocrylene analysis in complex matrices, such as biological samples and environmental waters [].
A: Octocrylene, classified as an emerging micropollutant, has been detected in various aquatic environments, raising concerns about its potential impact on marine life []. Research suggests that octocrylene, even at low concentrations, may have detrimental effects on coral reefs, contributing to bleaching and hindering their growth [, , ]. Moreover, its presence in marine organisms raises concerns about bioaccumulation and potential risks to human health through the consumption of contaminated seafood [].
A: Conventional wastewater treatment methods are often insufficient in removing octocrylene completely []. This can lead to its release into the environment, contributing to the contamination of surface waters and potential harm to aquatic ecosystems.
A: Research has identified several byproducts generated during the chlorination of octocrylene, simulating the conditions found in swimming pools and some wastewater treatment processes []. Some of these byproducts have shown toxicity to marine organisms, raising further concerns about the environmental impact of octocrylene [].
A: Octocrylene is a lipophilic compound, meaning it has poor water solubility but readily dissolves in oils and fats [, ]. This property influences its formulation in sunscreen products and its behavior in the environment.
ANone: The validation of analytical methods for determining octocrylene levels in various matrices (e.g., sunscreen formulations, environmental samples, biological samples) is crucial to ensure the reliability and accuracy of the results. Key validation parameters include:
- Linearity: Demonstrating a linear relationship between the concentration of octocrylene and the analytical signal over a defined range [, ].
- Accuracy: Evaluating the closeness of the measured values to the true value, often expressed as a percentage recovery [, ].
- Precision: Assessing the agreement between replicate measurements, typically expressed as the relative standard deviation (RSD) [, ].
- Selectivity: Ensuring that the method can specifically measure octocrylene in the presence of other components that might be present in the sample matrix [, ].
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentrations of octocrylene that can be reliably detected and quantified, respectively [, ].
ANone: Strict quality control measures are essential throughout the manufacturing process of octocrylene and its incorporation into cosmetic products. This includes:
- Raw Material Testing: Ensuring the purity and identity of octocrylene before it is used in any formulations [].
- Finished Product Testing: Verifying that the final product containing octocrylene meets the required specifications for SPF, UVA protection, stability, and safety [].
ANone: The provided scientific literature primarily focuses on octocrylene's role as a UV filter in sunscreen products, its environmental fate, and potential toxicological concerns. There is limited information available regarding its immunogenicity, specific drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, and biodegradability. Further research is required to comprehensively understand these aspects of octocrylene.
ANone: Concerns about the potential environmental and health impacts of octocrylene have fueled research into safer and more sustainable alternatives. Some promising alternatives include:
- Mineral UV Filters: Zinc oxide and titanium dioxide are considered safer alternatives to chemical UV filters like octocrylene. They provide broad-spectrum UV protection and are generally considered more environmentally friendly [, ].
- Mycosporine-like Amino Acids (MAAs): MAAs are naturally occurring UV-absorbing compounds found in marine organisms. Synthetic MAA analogues have shown potential as avobenzone stabilizers, offering a possible alternative to octocrylene [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)
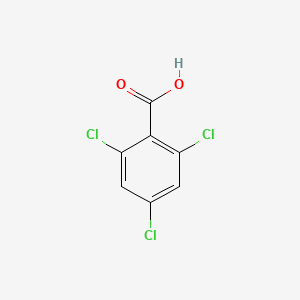
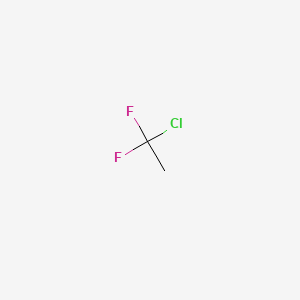
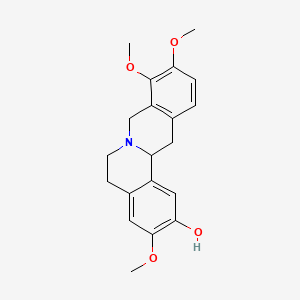
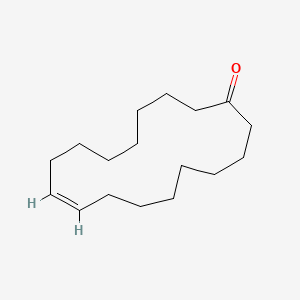


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)
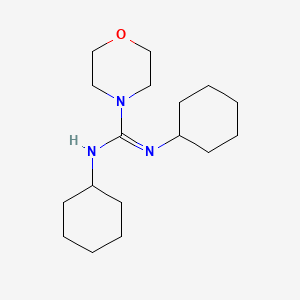
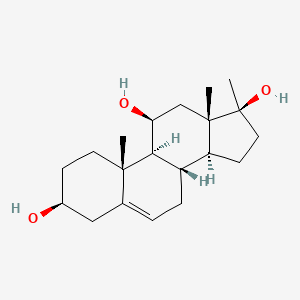
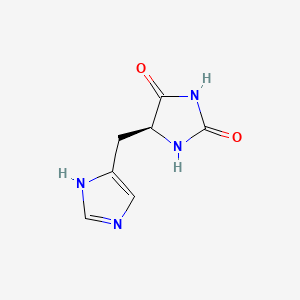
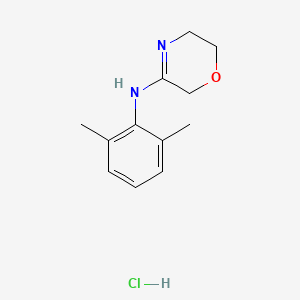
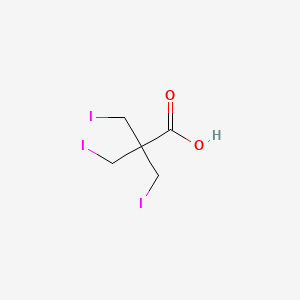
![Decasodium;[(2R,3R,4S,5S)-1-oxo-1-[3-[[(2R,3R,4S,5S)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1203190.png)
